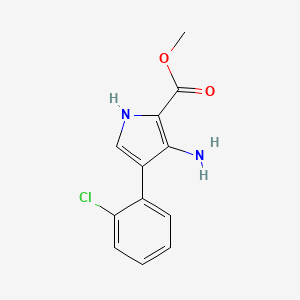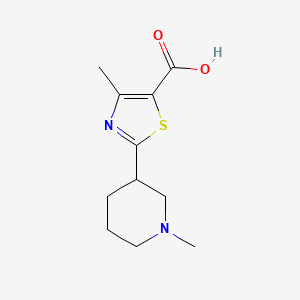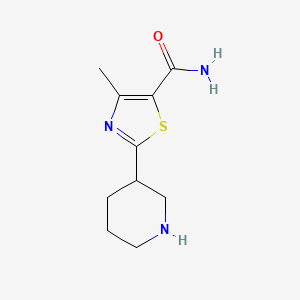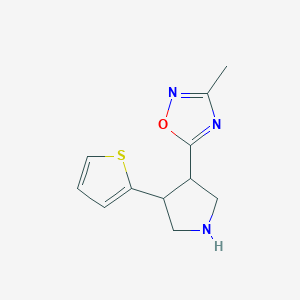
Tert-butyl 4-(6-chloropyridazin-4-yl)piperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-(6-chloropyridazin-4-yl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1824297-27-9 . It has a molecular weight of 298.77 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)10-8-11(14)16-15-9-10/h8-9H,4-7H2,1-3H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Structural Analysis
Tert-butyl 4-(6-chloropyridazin-4-yl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized through various methods. One study described the synthesis of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, detailing its spectroscopic evidence, including LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. The compound's crystal structure was confirmed by XRD data, highlighting weak C-H···O intermolecular interactions and aromatic π–π stacking interactions, forming a three-dimensional architecture. This compound exhibited moderate anthelmintic activity but poor antibacterial activity C. Sanjeevarayappa et al., 2015.
Another study focused on the synthesis and characterization of two derivatives of N-Boc piperazine, demonstrating their molecular structure through single crystal X-ray diffraction analysis. The study included a detailed analysis of intermolecular interactions and crystal packing via Hirshfeld surface analysis and fingerprint plots, finding that the compounds exhibited moderate antibacterial and antifungal activities B. Kulkarni et al., 2016.
Molecular Structure and Potential Applications
Research has also explored the molecular structure and potential applications of tert-butyl 4-(6-chloropyridazin-4-yl)piperazine-1-carboxylate derivatives. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, shedding light on bond lengths, angles, and typical piperazine-carboxylate features. Such structural insights are crucial for understanding the compound's reactivity and potential in drug development C. Mamat et al., 2012.
Furthermore, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate highlighted its importance as an intermediate for biologically active benzimidazole compounds. This suggests potential applications in developing novel pharmaceuticals Liu Ya-hu, 2010.
Biological Evaluation and Antibacterial Activity
Another dimension of research involves the biological evaluation of these compounds. A study on substituted piperazine-thiosemicarbazone hybrids based on 2-butyl-4-chloroimidazole demonstrated potent inhibitors of Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis. This research showcases the therapeutic possibilities of tert-butyl 4-(6-chloropyridazin-4-yl)piperazine-1-carboxylate derivatives A. Jallapally et al., 2014.
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements correspond to the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 4-(6-chloropyridazin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)10-8-11(14)16-15-9-10/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWSXIGNXYNMAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-chloropyridazin-4-yl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl 5-(6-(furan-2-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473062.png)


![tert-butyl 5-(6-(thiophen-2-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473069.png)
![tert-butyl 5-(6-(pyridin-3-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473070.png)
![methyl 5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B1473071.png)
![Tert-butyl 4-(benzo[d]isoxazol-3-ylmethyl)piperazine-1-carboxylate](/img/structure/B1473072.png)
![methyl 2-benzyl-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B1473073.png)
![Tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473074.png)
![Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1473076.png)